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molecular formula C16H18 B1230070 (1-Phenylethyl)xylene CAS No. 40766-31-2

(1-Phenylethyl)xylene

Cat. No. B1230070
M. Wt: 210.31 g/mol
InChI Key: GNPWYHFXSMINJQ-UHFFFAOYSA-N
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Patent
US04849400

Procedure details

O-xylene, 5096g, was charged to a 12 liter bottom outlet Pyrex reactor equipped with a mechanical agitator, heating mantle, addition funnel, cooling coil, thermometer, and a reflux condenser. Sulfuric acid, 981g of 96%, was charged in one portion with agitation. Styrene, 3749g, was added dropwise at 80°-85° C. over 90 min. The mixture was agitated for an additional 30 min. at 80°-85° C. after the styrene addition was complete. The mixture was allowed to settle for 45 min. and the lower sulfuric acid layer was drained off (1294.3g). A solution of sodium hydroxide (80g in 552g of water) was charged and the mixture was adjusted to 80° C. while agitating for 30 min. The mixture was allowed to settle for 30 min. and the lower sodium hydroxide layer was drained off (940.8g) at 80° C. Hot water (1440g) was charged and the mixture was agitated for 15 min. then allowed to settle for 30 min. The water wash was separated leaving 7982g of crude phenylxylylethane alkylate. The phenylxylylethane alkylate was vacuum fractionated to remove excess o-xylene then pure phenylxylylethane, BP 224° C. at 100 mmHg.
[Compound]
Name
( 1294.3g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 940.8g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
5096g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
981g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3749g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].S(=O)(=O)(O)O.[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Na+]>O>[C:16]1([CH:15]([C:3]2[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=2[CH3:1])[CH3:14])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
( 1294.3g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
( 940.8g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=CC1C
Name
5096g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
981g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
3749g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated for an additional 30 min. at 80°-85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical agitator
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
mantle, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooling coil
WAIT
Type
WAIT
Details
to settle for 45 min.
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was adjusted to 80° C.
STIRRING
Type
STIRRING
Details
while agitating for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
to settle for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 80° C
STIRRING
Type
STIRRING
Details
the mixture was agitated for 15 min.
Duration
15 min
WAIT
Type
WAIT
Details
to settle for 30 min
Duration
30 min
WASH
Type
WASH
Details
The water wash
CUSTOM
Type
CUSTOM
Details
was separated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C1=C(C(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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